molecular formula C21H19N3O3 B10924621 6-(furan-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-[4-(propan-2-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10924621
M. Wt: 361.4 g/mol
InChI Key: FEHUBUMQBBZENR-UHFFFAOYSA-N
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Description

6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by the presence of a furan ring, an isopropylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the furan and isopropylphenyl groups. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2-FURYL)-N~4~-(4-METHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    6-(2-FURYL)-N~4~-(4-ETHYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

6-(2-FURYL)-N~4~-(4-ISOPROPYLPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(4-propan-2-ylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-12(2)14-6-8-15(9-7-14)22-20(25)16-11-17(18-5-4-10-26-18)23-21-19(16)13(3)24-27-21/h4-12H,1-3H3,(H,22,25)

InChI Key

FEHUBUMQBBZENR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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